ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide is a compound that features a piperidine ring, a thiazole ring, and an ester functional group
Mechanism of Action
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Thiazole derivatives have been found to possess various biological activities, which suggests that they may affect multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a suitable precursor, such as a thioamide, with an α-halo ester under basic conditions to form the thiazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as transition metal complexes, can also be employed to facilitate the cyclization and substitution reactions. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperine and piperidine-based drugs.
Thiazole derivatives: Compounds like thiamine (vitamin B1) and other thiazole-containing drugs.
Uniqueness
Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide is unique due to the combination of the piperidine and thiazole rings in its structure. This combination can result in unique biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.BrH/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8;/h7-8,12H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJICJTJKSRICSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCCNC2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.